(R)-1-benzyl-5-methyl-1,4-diazepane
CAS No.: 1620097-06-4
Cat. No.: VC5184547
Molecular Formula: C13H20N2
Molecular Weight: 204.317
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1620097-06-4 |
---|---|
Molecular Formula | C13H20N2 |
Molecular Weight | 204.317 |
IUPAC Name | (5R)-1-benzyl-5-methyl-1,4-diazepane |
Standard InChI | InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3/t12-/m1/s1 |
Standard InChI Key | PQJUKENLCKCHQX-LBPRGKRZSA-N |
SMILES | CC1CCN(CCN1)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(R)-1-Benzyl-5-methyl-1,4-diazepane (C₁₃H₂₀N₂) consists of a seven-membered diazepane ring with a benzyl group at position 1 and a methyl group at position 5 in the (R)-configuration. The diazepane core, a saturated heterocycle containing two nitrogen atoms, provides conformational flexibility that enhances its interaction with biological targets. The stereochemistry at position 5 is crucial for its function, as the (R)-enantiomer exhibits superior binding affinity to orexin receptors compared to its (S)-counterpart .
Physicochemical Characteristics
While direct experimental data for this compound is limited in publicly available literature, its structural analogs and derivatives provide insights into key properties:
-
Molecular Weight: 204.31 g/mol
-
Boiling Point: ~296°C (predicted for analogs)
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) due to the benzyl group’s hydrophobicity and the amine’s basicity .
-
Stability: Stable under inert atmospheres but susceptible to oxidative degradation if exposed to light or moisture .
Synthesis and Chiral Resolution
Industrial Synthesis Pathways
The synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane involves a multi-step process focused on achieving high enantiomeric purity (>99% ee). A patented method outlines the following key steps :
Racemic Precursor Preparation
The process begins with the synthesis of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate (rac)-(III). This intermediate is generated via cyclization of benzylamine with methyl-substituted diamine precursors under controlled conditions.
Chiral Resolution via Cocrystallization
The racemic mixture is resolved using (R)-tartaric acid derivative ((R)-TED) to form a cocrystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride. This step exploits differential solubility between enantiomers, yielding the (R)-enantiomer with >99% ee.
Final Reduction
The resolved carboxylate intermediate undergoes reduction with lithium aluminum hydride (LiAlH₄) to yield (R)-1-benzyl-5-methyl-1,4-diazepane. The reaction is typically conducted in tetrahydrofuran (THF) at 0–25°C, achieving yields of 83.9–88% .
Optimization Strategies
-
Catalyst Selection: Substituting LiAlH₄ with sodium borohydride (NaBH₄) and chiral ligands improves stereoselectivity and reduces side reactions.
-
Continuous Flow Reactors: Implementing flow chemistry reduces reaction times by 50% while maintaining >90% yield in large-scale production .
Applications in Pharmaceutical Manufacturing
Role in Suvorexant Synthesis
(R)-1-Benzyl-5-methyl-1,4-diazepane is a pivotal intermediate in the production of suvorexant (Belsomra®), a dual orexin receptor antagonist. The compound’s (R)-configuration aligns with suvorexant’s active form, which inhibits orexin receptors OX₁R and OX₂R to regulate sleep-wake cycles .
Broader Medicinal Chemistry Applications
Beyond suvorexant, the compound serves as a template for designing:
-
Neuroprotective Agents: Diazepane derivatives exhibit potential in mitigating oxidative stress in neuronal cells.
-
Antiepileptic Drugs: Structural analogs show modulatory effects on calcium channels, relevant to seizure management .
Biological Activity and Mechanism of Action
Orexin Receptor Antagonism
Suvorexant, derived from (R)-1-benzyl-5-methyl-1,4-diazepane, binds to orexin receptors in the hypothalamus, preventing orexin-A and orexin-B from promoting wakefulness. Molecular docking studies reveal that the (R)-configuration positions the benzyl and methyl groups into hydrophobic pockets of OX₁R/OX₂R, enhancing binding stability .
Comparative Pharmacokinetics
A comparative analysis of diazepane-based therapeutics highlights the advantages of the (R)-enantiomer:
Parameter | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Receptor Binding (IC₅₀) | 2.1 nM (OX₁R) | 12.4 nM (OX₁R) |
Plasma Half-Life | 9–12 hours | 4–6 hours |
Metabolic Stability | High (CYP3A4 resistant) | Moderate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume